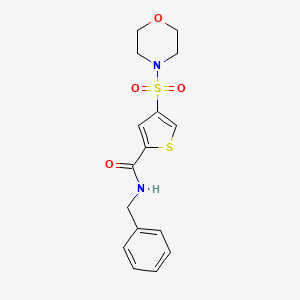
N-cyclopentyl-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-cyclopentyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as CPSB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPSB belongs to the class of sulfonylurea compounds and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Glucokinase Activation
“N-cyclopentyl-3-(1-pyrrolidinylsulfonyl)benzamide” is a benzamide derivative that has been studied for its potential as a glucokinase activator . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in glucose metabolism. Activating this enzyme could have significant implications for the treatment of diabetes.
Treatment of Gastroesophageal Reflux Disease
This compound has also been associated with the treatment of gastroesophageal reflux disease (GERD) in infants . GERD is a digestive disorder that affects the ring of muscle between the esophagus and stomach, often causing heartburn or acid reflux.
Inhibition of Hepatitis B Virus Nucleocapsids Assembly
Research has shown that “N-cyclopentyl-3-(1-pyrrolidinylsulfonyl)benzamide” derivatives can inhibit the assembly of hepatitis B virus nucleocapsids . This could potentially lead to new treatments for hepatitis B, a serious liver infection caused by the hepatitis B virus.
Anti-Inflammatory Activity
Benzamide derivatives, including “N-cyclopentyl-3-(1-pyrrolidinylsulfonyl)benzamide”, have been evaluated for their in vitro anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antioxidant Activity
The compound has been studied for its in vitro antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Activity
The compound has also been tested for its in vitro growth inhibitory activity against different bacteria . This suggests potential applications in the development of new antibacterial drugs.
properties
IUPAC Name |
N-cyclopentyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-14-7-1-2-8-14)13-6-5-9-15(12-13)22(20,21)18-10-3-4-11-18/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHCEKOCWTAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3480989.png)
![3-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3481003.png)
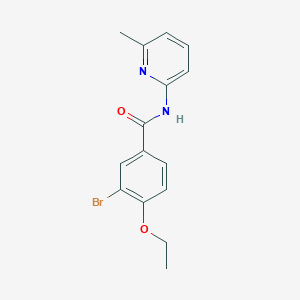
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B3481013.png)
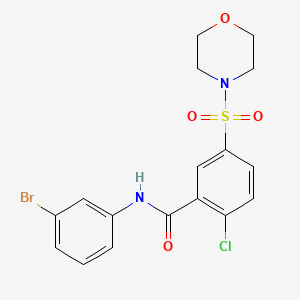
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B3481016.png)
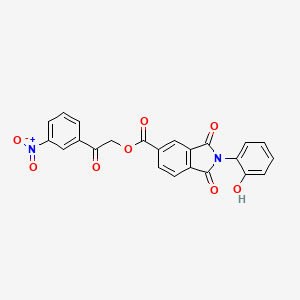
![4-{[4-chloro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3481033.png)
![2-(4-bromophenyl)-5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-oxadiazole](/img/structure/B3481051.png)


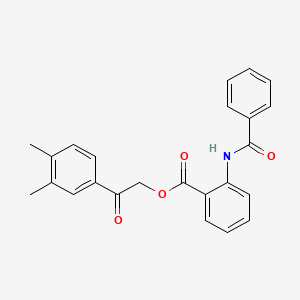
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B3481079.png)
